molecular formula C21H37NO15 B033645 N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide CAS No. 102271-18-1

N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide

Cat. No.: B033645
CAS No.: 102271-18-1
M. Wt: 543.5 g/mol
InChI Key: WXRMXXGTANSIIT-WTTZGDCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Me Fuc-gal-glcnac” is a complex glycan structure composed of methylated fucose (Me Fuc), galactose (gal), and N-acetylglucosamine (glcnac). Glycans, including this compound, play crucial roles in various biological processes, including cell-cell communication, immune response, and pathogen recognition. The unique structure of “Me Fuc-gal-glcnac” makes it a subject of interest in glycomics and glycobiology research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Me Fuc-gal-glcnac” typically involves a chemoenzymatic approach. This method combines chemical synthesis and enzymatic reactions to achieve high stereoselectivity and efficiency. The process begins with the preparation of individual monosaccharide building blocks, which are then assembled into the desired glycan structure using glycosyltransferases and other enzymes .

Industrial Production Methods

Industrial production of “Me Fuc-gal-glcnac” leverages large-scale chemoenzymatic synthesis. This method ensures the production of structurally defined glycans with high purity and yield. The process involves the use of bioreactors and automated synthesis platforms to streamline the production and minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

“Me Fuc-gal-glcnac” undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and methylating agents like methyl iodide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various derivatives of “Me Fuc-gal-glcnac,” such as methylated, oxidized, or reduced forms. These derivatives are often used in further studies to explore the structure-activity relationships of the glycan .

Scientific Research Applications

“Me Fuc-gal-glcnac” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “Me Fuc-gal-glcnac” involves its interaction with glycan-binding proteins, such as lectins and antibodies. These interactions mediate various biological processes, including cell signaling, pathogen recognition, and immune response. The molecular targets and pathways involved in these interactions are crucial for understanding the biological functions of the glycan .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “Me Fuc-gal-glcnac” include other complex glycans, such as:

Uniqueness

“Me Fuc-gal-glcnac” is unique due to its specific combination of methylated fucose, galactose, and N-acetylglucosamine. This unique structure imparts distinct biological properties and interactions, making it a valuable compound for glycomics research .

Properties

CAS No.

102271-18-1

Molecular Formula

C21H37NO15

Molecular Weight

543.5 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide

InChI

InChI=1S/C21H37NO15/c1-6-11(26)14(29)16(31)20(33-6)37-18-15(30)12(27)8(4-23)35-21(18)36-17-10(22-7(2)25)19(32-3)34-9(5-24)13(17)28/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)/t6-,8+,9+,10+,11+,12-,13+,14+,15-,16-,17+,18+,19+,20-,21-/m0/s1

InChI Key

WXRMXXGTANSIIT-WTTZGDCASA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)OC)NC(=O)C)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC)NC(=O)C)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC)NC(=O)C)CO)O)O)O)O)O

Synonyms

Me Fuc-Gal-GlcNac
methyl O-fucopyranosyl-(1-2)-O-galactopyranosyl-(1-3)-2-acetamido-2-deoxyglucopyranoside

Origin of Product

United States

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